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Compound of Interest

Compound Name:
2-amino-2-(4-

hydroxyphenyl)acetic acid

Cat. No.: B125113 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic properties of L-p-

hydroxyphenylglycine (L-HPG) and D-p-hydroxyphenylglycine (D-HPG), two non-proteinogenic

amino acids that are crucial components of various peptide antibiotics. Understanding the

distinct spectroscopic signatures of these enantiomers is vital for their identification,

characterization, and quality control in pharmaceutical development. This document

summarizes key quantitative data, outlines experimental protocols, and visualizes a relevant

biological pathway.

Spectroscopic Data Comparison
As enantiomers, L-HPG and D-HPG exhibit identical physical properties such as melting point

and solubility. Their spectroscopic data from techniques like Nuclear Magnetic Resonance

(NMR) and Infrared (IR) spectroscopy are also largely identical due to the same molecular

structure and bonding. The primary spectroscopic method to differentiate between these chiral

molecules is Circular Dichroism (CD) spectroscopy.
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Spectroscopic
Technique

Property
D-p-
Hydroxyphenylglyc
ine (D-HPG)

L-p-
Hydroxyphenylglyc
ine (L-HPG)

¹H NMR Chemical Shifts (δ)
Data available, see

details below.

Expected to be

identical to D-HPG.

¹³C NMR Chemical Shifts (δ)
Data available, see

details below.

Expected to be

identical to D-HPG.

Infrared (IR) Key Peaks (cm⁻¹)
Data available, see

details below.

Expected to be

identical to D-HPG.

Circular Dichroism

(CD)
Cotton Effect

Expected to show a

specific positive or

negative Cotton effect.

Expected to show a

mirror-image Cotton

effect compared to D-

HPG.

Specific Rotation [α]
-155° to -161° (c=1,

1N HCl)

Expected to be equal

in magnitude but

opposite in sign to D-

HPG.

Detailed Spectroscopic Data
Due to their enantiomeric nature, the NMR and IR spectra of L-HPG and D-HPG are identical.

The following data is based on available information for p-hydroxyphenylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):

Aromatic Protons (H-2, H-6 and H-3, H-5): Doublets typically observed in the aromatic region

(~6.8-7.4 ppm).

Alpha-Proton (H-α): A singlet or a multiplet depending on the solvent, typically found around

4.5-5.0 ppm.
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Amine (-NH₂) and Carboxyl (-COOH) Protons: Broad singlets with chemical shifts that are

highly dependent on the solvent and concentration.

¹³C NMR (Carbon NMR):

Carbonyl Carbon (-COO-): ~170-180 ppm

Aromatic Carbons: ~115-160 ppm

Alpha-Carbon (-CH(NH₂)-): ~55-65 ppm

Infrared (IR) Spectroscopy
O-H Stretch (Phenolic): Broad peak around 3200-3600 cm⁻¹

N-H Stretch (Amine): Peaks in the range of 3200-3500 cm⁻¹

C=O Stretch (Carboxylic Acid): Strong peak around 1600-1750 cm⁻¹

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region

C-O Stretch (Phenolic): Around 1200-1300 cm⁻¹

Circular Dichroism (CD) Spectroscopy
Circular dichroism is a critical technique for distinguishing between L- and D-enantiomers.[1] L-

and D-amino acids produce mirror-image CD spectra.[1] The sign of the Cotton effect at a

specific wavelength can be used to determine the absolute configuration of the chiral center.

For many amino acids, L-enantiomers exhibit a positive Cotton effect in the 210-220 nm region,

while D-enantiomers show a negative one, though this can be influenced by the side chain and

solvent conditions.

Experimental Protocols
Below are generalized experimental protocols for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the HPG sample in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent can affect the chemical

shifts of labile protons (e.g., -NH₂ and -OH).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include

a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio,

and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum. Due to the low natural

abundance of ¹³C, a larger number of scans and a longer acquisition time are typically

required. Proton decoupling is used to simplify the spectrum.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction. Chemical shifts are referenced to

an internal standard (e.g., TMS or the residual solvent peak).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small

amount of the HPG sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind

the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples with

minimal preparation.

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A

background spectrum of the KBr pellet or the empty ATR crystal should be recorded and

subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional group vibrations.

Circular Dichroism (CD) Spectroscopy
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Sample Preparation: Prepare a dilute solution of the HPG sample in a suitable solvent (e.g.,

water, phosphate buffer). The concentration should be optimized to give a CD signal in the

desired range (typically an absorbance of ~1).

Instrumentation: Use a CD spectropolarimeter.

Data Acquisition: Scan the sample over the desired wavelength range (e.g., 190-300 nm).

The instrument measures the difference in absorbance between left and right circularly

polarized light.

Data Analysis: The resulting spectrum will show positive or negative peaks (Cotton effects).

The spectrum of the L-enantiomer will be a mirror image of the D-enantiomer.

Biosynthesis of L-p-Hydroxyphenylglycine
L-p-hydroxyphenylglycine is synthesized in bacteria from the shikimic acid pathway

intermediate, prephenate. This biosynthetic pathway involves four key enzymatic steps.

Prephenate 4-Hydroxyphenylpyruvate

 Pdh (Prephenate
dehydrogenase)
NAD⁺ → NADH 4-Hydroxymandelate

 HmaS (4-Hydroxymandelate
synthase)

O₂ → H₂O₂ 4-Hydroxybenzoylformate

 Hmo (Hydroxymandelate
oxidase)

FMN → FMNH₂ L-p-Hydroxyphenylglycine

 HpgT (4-Hydroxyphenylglycine
transaminase)

Amino Acid Donor → α-Keto Acid

Click to download full resolution via product page

Caption: Biosynthesis pathway of L-p-hydroxyphenylglycine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b125113#spectroscopic-data-comparison-for-l-hpg-
and-d-hpg]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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